(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrene Bioremediation
Polycyclic aromatic hydrocarbons, like pyrene, are priority pollutants due to their persistence and toxicity in the ecosystem. Research highlights the bioremediation potential of certain bacterial strains, particularly Mycobacterium sp., in degrading pyrene. These strains demonstrate efficient degradation pathways, producing metabolites such as phenanthrene-4,5-dicarboxylate and pyrene-4,5-dihydrodiol, which are crucial for environmental cleanup efforts (Qutob et al., 2022).
Organic Thermoelectric Materials
Research into poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrates the compound's potential as an organic thermoelectric material. Innovative treatment methods have been developed to enhance its thermoelectric performance, highlighting the application of organic compounds in developing efficient, sustainable energy materials (Zhu et al., 2017).
Antituberculosis Activity of Organotin Compounds
Organotin complexes have shown significant antituberculosis activity, demonstrating the potential of metal-organic compounds in medicinal chemistry. These complexes, especially those derived from mefenamic acid and other non-steroidal anti-inflammatory drugs, offer a promising avenue for developing novel antituberculosis agents (Iqbal et al., 2015).
Chemical Communication in Honeybees
The study of chemical communication among honeybees emphasizes the role of organic compounds, such as the queen retinue pheromone, in maintaining social structure within hives. This research has applications in agriculture and beekeeping, providing insights into how chemical signals can influence behavior and hive dynamics (Trhlin & Rajchard, 2018).
Hydroxycinnamic Acids and Antioxidant Activity
Hydroxycinnamic acids, common in the plant kingdom, exhibit various biological activities, including antioxidant properties. Studies on these compounds provide a foundation for understanding the structural-activity relationships that govern their efficacy, with potential applications in food science, nutrition, and pharmaceuticals (Razzaghi-Asl et al., 2013).
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-21,23,27H,1,6-14H2,2-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCIQYLYWIMIU-JDNINRFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C([C@H]4[C@@]3(CC[C@H](C4)O)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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